Methyl cedryl ketone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H26O |
|---|---|
Molecular Weight |
246.4 g/mol |
IUPAC Name |
1-[(1S,2R,5R,7S)-2,6,6,8-tetramethyl-9-tricyclo[5.3.1.01,5]undec-8-enyl]ethanone |
InChI |
InChI=1S/C17H26O/c1-10-6-7-15-16(4,5)14-9-17(10,15)8-13(11(14)2)12(3)18/h10,14-15H,6-9H2,1-5H3/t10-,14-,15-,17-/m1/s1 |
InChI Key |
YBUIAJZFOGJGLJ-GWBBYGMBSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@]13C[C@@H](C2(C)C)C(=C(C3)C(=O)C)C |
Canonical SMILES |
CC1CCC2C13CC(C2(C)C)C(=C(C3)C(=O)C)C |
Origin of Product |
United States |
Evolution of Scientific Inquiry Pertaining to Methyl Cedryl Ketone
The scientific journey of Methyl cedryl ketone began with the exploration of cedarwood oil derivatives for the fragrance industry. Initial synthesis methods involved the acetylation of cedrene (B97730), a tricyclic sesquiterpene extracted from cedarwood oil, using reagents like acetic anhydride (B1165640). google.comdoingsts.com Early research focused on optimizing this conversion, employing various prototropic and acid catalysts such as polyphosphoric acid, sulfuric acid, and formic acid to drive the isomerization and acetylation reactions simultaneously. softbeam.netgoogle.comdoingsts.com
A significant focus of early investigations was to identify the specific chemical constituents responsible for the desirable woody and ambery aroma of the commercial product. doingsts.com It was determined that the final product is not a single compound but a mixture of isomers. Research identified the acetylated thujopsene (B1203592) isomer as the principal odorant that defines the characteristic scent of this compound. softbeam.netdoingsts.com This understanding was crucial for refining production processes to maximize the yield of the most olfactively important components. The annual global production of acetyl cedrene, another name for MCK, has surpassed 2,000 tons, highlighting its importance as a bulk fragrance material. thegoodscentscompany.comthegoodscentscompany.com
Interdisciplinary Significance and Research Relevance of Methyl Cedryl Ketone
The primary significance of Methyl cedryl ketone lies in its extensive use within the flavor and fragrance industry. thegoodscentscompany.com Its powerful, dry, and tenacious woody-amber scent makes it a versatile ingredient in a wide array of products. scentspiracy.com It serves as a fixative, anchoring more volatile notes, and as a core building block in fine fragrances, particularly in masculine, oriental, and fougère compositions. scentspiracy.com Beyond high-end perfumery, it is a workhorse molecule in functional perfumery, imparting its characteristic scent to soaps, detergents, cosmetics, and aftershaves. scentspiracy.comdatainsightsmarket.comforeverest.net
The utility of MCK extends into various fields of scientific research. In materials science, it has been a subject of microencapsulation studies. Researchers have explored encapsulating MCK in polymer shells, such as polyurethane urea (B33335) and polysulfone, to achieve controlled and long-lasting fragrance release for applications in textiles and other consumer goods. researchgate.netresearchgate.netresearchgate.net In environmental science, due to its widespread use and subsequent release into the environment, MCK has been studied to understand its fate, bioavailability, and potential for biodegradation in aquatic sediments. unl.eduservice.gov.uk Furthermore, it is used as a reference compound in chemosensory research to investigate odorant receptor interactions and the perception of complex scents like "musk" and "woody". researchgate.net It has also been included in high-throughput screening assays to evaluate the potential effects of environmental chemicals on biological processes. biorxiv.org
Conceptual Frameworks and Evolving Methodologies in Methyl Cedryl Ketone Studies
Classical Organic Synthetic Routes to this compound: Methodological Developments
The industrial production of this compound, a valuable woody and amber fragrance compound, has traditionally relied on classical organic synthetic methods. These routes typically involve the Friedel-Crafts acylation of sesquiterpene precursors derived from cedarwood oil. Research has centered on optimizing these processes by exploring different precursors, catalytic systems, and reaction conditions to maximize yield and influence the final product's isomeric composition and olfactory profile.
Strategies for Carbon Skeleton Assembly and Precursor Utilization (e.g., Thujopsene, Cedrene)
The primary precursors for the synthesis of this compound are the tricyclic sesquiterpenes α-cedrene and thujopsene, both major components of cedarwood oil. thegoodscentscompany.com
Cedrene Route: The most direct synthesis involves the acetylation of α-cedrene. scentspiracy.com This process, typically using acetic anhydride (B1165640) in the presence of an acid catalyst, attaches an acetyl group to the cedrene skeleton to form acetyl cedrene, the principal component of commercial this compound. foreverest.net The reaction leverages the existing tricyclic carbon framework of cedrene.
Thujopsene Route: Synthesis from thujopsene is a more complex, multi-step process. Thujopsene does not directly acetylate to form the desired product. Instead, it must first undergo an acid-catalyzed isomerization, which rearranges its carbon skeleton into other isomeric tricyclic olefins. foreverest.net One key intermediate is a compound referred to as "Olefin B". foreverest.net This isomerized olefin is then acetylated to produce a mixture of ketones. foreverest.net This pathway is known to generate different isomers compared to the direct acetylation of cedrene, including a notable component often referred to as "Isomer G". foreverest.net The complex isomerization pathway of thujopsene can yield more than ten different products depending on the specific catalytic conditions used. foreverest.net
The choice of precursor is critical as it dictates the synthetic strategy and influences the isomeric ratio of the final this compound product, which in turn affects its fragrance quality.
Catalytic Systems and Reaction Condition Optimization in this compound Synthesis
The efficiency and outcome of this compound synthesis are highly dependent on the catalytic system and reaction conditions. The key reaction is the Friedel-Crafts acylation, which requires an acid catalyst.
Catalytic Systems:
Protonic and Lewis Acids: A variety of acid catalysts are employed. Polyphosphoric acid (PPA) is a common catalyst for the acetylation of cedrene. foreverest.net Other strong acid catalysts like tin tetrachloride (SnCl₄) are used for the acetylation of isomerized thujopsene. foreverest.net Patents also describe the use of protic acids such as sulfuric acid, phosphoric acid, and formic acid, where isomerization and acetylation can occur simultaneously. google.com
Solid Superacids: To create a more environmentally friendly and reusable catalytic system, research has explored the use of solid superacids. These include sulfated metal oxides like SO₄²⁻/Fe₂O₃ and SO₄²⁻/TiO₂-SiO₂. google.com These solid catalysts can effectively replace traditional mineral acids like sulfuric acid, reducing acid waste and allowing for easier separation and reuse. google.com
Reaction Condition Optimization: Optimization of reaction parameters is crucial for maximizing yield and obtaining the desired product characteristics. Key variables include temperature, reaction time, and the molar ratio of reactants. For instance, synthesis using solid superacid catalysts has been optimized within a temperature range of 10°C to 120°C, with reaction times exceeding 3 hours. google.com A patent for a process using a protic acid catalyst specifies an optimal temperature range of 65-80°C for 5-12 hours. google.com The molar ratio of the acylating agent (e.g., acetic anhydride) to the terpene precursor is also a critical parameter, with ratios from 1:1 up to 8:1 being explored. google.com
| Catalyst Type | Specific Example(s) | Precursor(s) | Key Advantages/Notes | Reference |
|---|---|---|---|---|
| Polyphosphoric Acid (PPA) | PPA | α-Cedrene, Thujopsene | Commonly used in commercial production. foreverest.net | foreverest.net |
| Lewis Acid | SnCl₄ (Tin Tetrachloride) | Isomerized Thujopsene | Used for acetylation after a separate isomerization step. foreverest.net | foreverest.net |
| Protic Acids | Sulfuric Acid, Phosphoric Acid | Cedarwood Oil (Cedrene/Thujopsene) | Promotes simultaneous isomerization and acetylation. google.com | google.com |
| Solid Superacids | SO₄²⁻/Fe₂O₃, SO₄²⁻/TiO₂-SiO₂ | Cedrene | Green, reusable alternative to liquid acids; reduces waste. google.com | google.com |
Stereochemical Control and Regioselectivity in this compound Synthesis Research
Achieving precise stereochemical and regiochemical control in the synthesis of this compound is a significant challenge, particularly in Friedel-Crafts reactions involving complex carbocationic intermediates.
The acetylation of α-cedrene and thujopsene does not yield a single, pure isomer. Instead, the reaction produces a mixture of isomers, and the final product's character is defined by the ratio of these components. foreverest.net
Regioselectivity: The position of the acetyl group attachment on the tricyclic core is a matter of regioselectivity. In the case of thujopsene, the initial acid-catalyzed isomerization leads to a complex mixture of olefin intermediates. foreverest.netresearchgate.net Subsequent acetylation of this mixture results in various regioisomers of the final ketone. For example, the acetylation of the hydrocarbon fraction from American cedarwood oil yields both acetylcedrene (from α-cedrene) and 1-aceto-7,10-ethano-4,4,7-trimethyl-1(9)-octalin (from isomerized thujopsene), demonstrating a lack of complete regiochemical control.
Stereochemistry: The inherent chirality of the terpene precursors means that multiple diastereomers can be formed. The synthesis of cannabinoids via similar Friedel-Crafts reactions highlights the difficulty in controlling regioselectivity, often resulting in a mixture of "normal" and "abnormal" isomers based on the substitution pattern. chemrxiv.orgnih.gov The reaction conditions, particularly the choice of acid catalyst, can influence the thermodynamic and kinetic pathways, thereby altering the final ratio of isomers. foreverest.netchemrxiv.org However, the process generally lacks the high degree of stereocontrol seen in more modern asymmetric synthesis methods. nih.gov
Research in this area focuses on guiding the reaction toward specific, more desirable isomers by carefully selecting catalysts and optimizing conditions, rather than achieving perfect stereochemical purity. foreverest.netgoogle.com
Biocatalytic and Microbial Approaches to Methyl Ketone Synthesis with Relevance to this compound
As an alternative to classical chemical synthesis, research into biocatalytic and microbial production of methyl ketones offers a promising avenue for more sustainable and potentially highly selective manufacturing. While the direct microbial synthesis of a complex sesquiterpenoid ketone like this compound is not yet established, the fundamental pathways and enzymes for producing simpler methyl ketones are well-studied and provide a relevant foundation.
Elucidation and Engineering of Biosynthetic Pathways (e.g., Fatty Acid β-oxidation)
The primary biosynthetic route for the natural production of methyl ketones in microorganisms is through a modified fatty acid β-oxidation pathway. researchgate.net This pathway, which normally degrades fatty acids completely into acetyl-CoA units, can be engineered to terminate prematurely, yielding methyl ketones.
Pathway Mechanism: In engineered microbes, fatty acyl-CoAs, derived from cellular metabolism, enter the β-oxidation cycle. They are oxidized to β-ketoacyl-CoAs. At this point, instead of undergoing further cleavage, a specialized thioesterase enzyme hydrolyzes the β-ketoacyl-CoA to a free β-keto acid. researchgate.netguidechem.com This β-keto acid is unstable and undergoes spontaneous decarboxylation to yield the final methyl ketone, which has one less carbon atom than the original fatty acid precursor. scentspiracy.comguidechem.com
Metabolic Engineering Strategies: To enhance the production of methyl ketones, researchers have employed several metabolic engineering strategies in host organisms like Saccharomyces cerevisiae and Yarrowia lipolytica. researchgate.net These strategies include:
Enhancing Precursor Supply: Engineering the lipid metabolism to increase the intracellular pool of acyl-CoA precursors.
Constructing Novel Pathways: Creating a heterologous cytosolic β-oxidation pathway, in addition to the native peroxisomal one, has been shown to double the production of methyl ketones.
Blocking Competing Pathways: Deleting genes responsible for converting intermediates into storage lipids or other competing products to channel more carbon flux towards methyl ketone synthesis.
Transcription Factor Engineering: Overexpressing transcription factors, such as ADR1 in S. cerevisiae, can stimulate the proliferation of peroxisomes, the site of β-oxidation, further boosting production.
Through such engineering, titers of total methyl ketones have reached levels as high as 845 mg/L in fed-batch fermentations.
Identification and Characterization of Enzymes (e.g., Thioesterases, Alcohol Dehydrogenases) Involved in Methyl Ketone Formation
The efficiency of biocatalytic methyl ketone production hinges on the activity of key enzymes. Research has focused on identifying, characterizing, and engineering these biocatalysts for improved performance.
Thioesterases: These enzymes are critical for terminating the β-oxidation cycle. The bacterial thioesterase FadM from E. coli is a well-characterized enzyme that hydrolyzes β-ketoacyl-CoA substrates to release β-keto acids, the direct precursors to methyl ketones. nih.govguidechem.com Overexpression of FadM has been a successful strategy for significantly increasing methyl ketone titers in engineered E. coli. nih.gov While yeast does not have a direct FadM homolog, engineering yeast with bacterial thioesterases is a viable approach. researchgate.net
Alcohol Dehydrogenases (ADHs): ADHs are oxidoreductases that catalyze the interconversion of ketones and alcohols. researchgate.net In the context of methyl ketone synthesis, endogenous ADHs can be a competing pathway, reducing the desired ketone product to a less valuable alcohol. Therefore, a common strategy in strain engineering is to identify and delete the genes for specific ADHs that act on the target methyl ketones, thereby preventing product loss and increasing final yield. Conversely, ADHs are valuable tools for stereoselective reductions, and engineered ADHs can produce specific enantiopure alcohols from prochiral ketones, demonstrating their potential for creating chiral molecules. researchgate.net
| Enzyme Class | Specific Example | Function in Methyl Ketone Pathway | Engineering Relevance | Reference |
|---|---|---|---|---|
| Thioesterase | FadM (from E. coli) | Hydrolyzes β-ketoacyl-CoA to β-keto acid, the direct precursor to methyl ketones. | Overexpression is key to diverting flux from β-oxidation to ketone synthesis. | nih.govguidechem.com |
| Alcohol Dehydrogenase (ADH) | ADH6 (from S. cerevisiae) | Reduces methyl ketones to corresponding alcohols (a competing reaction). | Deletion of specific ADH genes prevents product loss and increases ketone yield. |
The Vanguard of Fragrance: Unraveling the Synthesis of this compound
A deep dive into the advanced synthetic methodologies and green chemistry principles shaping the production of a key woody fragrance ingredient.
Environmental Fate, Transport, and Transformation of Methyl Cedryl Ketone in Ecological Systems: Research Perspectives
Atmospheric Degradation Pathways of Methyl Cedryl Ketone
Once released into the environment, a fraction of this compound is expected to partition to the atmosphere due to its volatility. nih.govindustrialchemicals.gov.au In the atmosphere, it is subject to degradation by several chemical processes.
In the atmosphere, this compound is susceptible to degradation through photolysis and reaction with key atmospheric oxidants, including hydroxyl radicals (OH•), nitrate (B79036) radicals (NO3•), and ozone (O3). nih.gov The primary tropospheric loss process during the daytime is expected to be its reaction with OH radicals. nih.gov During nighttime, reaction with nitrate radicals can also contribute to its degradation. nih.gov Combustion of this compound can lead to the formation of carbon monoxide and other unidentified organic compounds. finefrag.com
The rate of atmospheric degradation is dictated by the kinetics of the reactions with atmospheric radicals. Experimental studies have determined the rate constants for the gas-phase reactions of this compound (referred to as acetyl cedrene) at 296 ± 2 K. nih.gov
The reaction with hydroxyl radicals (OH•) is the most significant daytime degradation pathway. nih.gov The measured rate constant for this reaction is (7.7 ± 1.6) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. nih.gov For the nighttime oxidant, the nitrate radical (NO3•), the rate constant has been measured as (4.1 ± 1.0) x 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹. nih.gov The reaction with ozone (O3) is comparatively slow, with a determined upper limit for the rate constant of <2.2 x 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹. nih.gov
Based on these reaction rates, the calculated atmospheric lifetime for this compound is short. The daytime lifetime, dominated by the reaction with OH radicals, is estimated to be a few hours or less, with one estimate being approximately 1.8 hours. nih.govindustrialchemicals.gov.au This short atmospheric lifetime suggests that this compound is not likely to undergo long-range atmospheric transport. nih.govresearchgate.net
Table 1: Gas-Phase Reaction Rate Constants and Atmospheric Lifetime of this compound
| Reactant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime |
| Hydroxyl Radical (OH•) | (7.7 ± 1.6) x 10⁻¹¹ nih.gov | ~1.8 hours industrialchemicals.gov.au |
| Nitrate Radical (NO3•) | (4.1 ± 1.0) x 10⁻¹⁵ nih.gov | - |
| Ozone (O3) | <2.2 x 10⁻¹⁸ nih.gov | - |
Aquatic and Terrestrial Environmental Transport and Distribution of this compound
The transport and distribution of this compound in aquatic and terrestrial environments are largely governed by its high lipophilicity and low water solubility.
This compound is a lipophilic compound, as indicated by its high measured octanol-water partition coefficient (log K_ow) of 5.9. industrialchemicals.gov.au This property strongly influences its behavior in soil and sediment. The soil adsorption coefficient (log K_oc) for this compound has been determined to be 5.1, which classifies it as immobile in soil. industrialchemicals.gov.au Consequently, when released to soil, it is predicted that the vast majority (approximately 99.9%) will remain in the soil compartment. industrialchemicals.gov.au This strong sorption to soil and organic matter minimizes its potential for leaching into groundwater.
Despite its low volatility in the context of fragrance longevity, this compound does have a tendency to volatilize from water and moist soil surfaces. scentspiracy.com The calculated Henry's Law constant for the compound is 14.8 Pa·m³/mol, which is indicative of moderate volatility from aquatic environments. industrialchemicals.gov.au This suggests that volatilization is a relevant environmental transport process, facilitating its entry into the atmosphere where it can undergo degradation.
As a common ingredient in many consumer products such as cosmetics, personal care items, and cleaning agents, this compound is frequently released into the wastewater stream. industrialchemicals.gov.aunih.gov Monitoring studies have confirmed its presence in various stages of wastewater treatment.
In international studies of sewage treatment plants (STPs), influent concentrations of this compound have been measured in the range of 0.37 to 13.9 µg/L. industrialchemicals.gov.au The effectiveness of its removal during treatment varies. After primary treatment, a concentration of 3.06 µg/L has been reported, while after secondary treatment, effluent concentrations are lower, ranging from 0.071 to 1.36 µg/L. industrialchemicals.gov.au The compound has also been detected in digested sludge, indicating that a portion of it is removed from the aqueous phase and partitions to the solid phase during treatment.
Table 2: Reported Concentrations of this compound in Sewage Treatment Plant Compartments
| Environmental Compartment | Concentration Range (µg/L) |
| STP Influent | 0.37 - 13.9 industrialchemicals.gov.au |
| Primary Treatment Effluent | 3.06 industrialchemicals.gov.au |
| Secondary Treatment Effluent | 0.071 - 1.36 industrialchemicals.gov.au |
Biodegradation and Biotransformation of this compound in Ecosystems
The environmental transformation of this compound is primarily governed by biological processes. While specific data on this compound is limited, research on its close structural analogue, acetyl cedrene (B97730), provides significant insight into its likely behavior in ecosystems. Regulatory assessments often consider the data for acetyl cedrene as applicable for read-across to this compound due to their structural similarities. industrialchemicals.gov.au
Microbial Degradation Pathways and Metabolite Identification
Direct research identifying the complete microbial degradation pathways of this compound is not extensively documented. However, studies on its isomer, acetyl cedrene, reveal that it undergoes slow biotransformation. In a 61-day study investigating the degradation of acetyl cedrene, only 0.7% mineralization was observed, indicating a very slow rate of complete breakdown to carbon dioxide and water. industrialchemicals.gov.au
During this process, several intermediate degradation products were formed. Two primary metabolites were tentatively identified:
A dihydroxylated form of acetyl cedrene (C17H28O3)
A dioxygenated form of acetyl cedrene (C17H26O3)
Alongside these, other minor polar and unidentified metabolites were also detected. industrialchemicals.gov.au It is important to note that in the same study, a substantial amount of the test material was lost due to volatilization, suggesting that this physical process competes with biodegradation as a route of dissipation from aqueous solutions. industrialchemicals.gov.au The environmental characteristics and potential impact of these degradation products remain unknown due to a lack of further data. industrialchemicals.gov.au
| Identified Metabolites of Acetyl Cedrene (Analogue to this compound) | Molecular Formula |
| Dihydroxylated acetyl cedrene | C17H28O3 |
| Dioxygenated acetyl cedrene | C17H26O3 |
| This table is based on data from a degradation study on acetyl cedrene, a structural analogue of this compound. industrialchemicals.gov.au |
Role of Specific Microbial Communities in this compound Biotransformation (e.g., Sediment Bacteria, Sewage Sludge Microbes)
Given its use in consumer products like cosmetics and cleaning agents, this compound is expected to enter the environment primarily through wastewater streams. industrialchemicals.gov.au Consequently, microbial communities in sewage treatment plants (STPs) and sediments play a crucial role in its biotransformation.
Sewage Sludge Microbes : Fragrance materials like acetyl cedrene and this compound are frequently found in the influents of STPs. industrialchemicals.gov.au Studies on similar compounds have shown that microbial degradation is the rate-limiting step in their removal during wastewater treatment. unl.edu The detection of acetyl cedrene in both treated effluents and the resulting biosolids confirms that while some degradation occurs, a significant portion either passes through treatment or adsorbs to sludge. industrialchemicals.gov.auunl.edu This sludge is sometimes applied to agricultural land, creating another pathway for the compound to enter the terrestrial environment. unl.edu
Persistence Assessment in Environmental Media
This compound is classified as a persistent substance in the environment. industrialchemicals.gov.au This assessment is based on its slow degradation rate in water and soil.
A key indicator of persistence is biodegradability. Standard tests show that this compound is not readily biodegradable, with one study reporting only 36% degradation under test conditions. finefrag.com Predictive models used in regulatory screenings also categorize it as not readily biodegradable. service.gov.uk
The environmental half-life of this compound has been estimated to be around 120 days. pmarketresearch.com It is considered to have a water degradation half-life that may exceed the 60-day threshold used for categorizing a substance as persistent. industrialchemicals.gov.au
Once released, its transport and final sink are dictated by its physical-chemical properties.
If released to soil , it is predicted that 99.9% will remain in the soil compartment. industrialchemicals.gov.au
If released to water , fugacity models estimate that it will predominantly partition between the water column (68.7%) and the sediment (31.2%). industrialchemicals.gov.au
While persistent in water and soil, it is not considered persistent in air. Its atmospheric half-life is estimated to be very short, in the order of a few hours, due to rapid degradation by hydroxyl radicals. industrialchemicals.gov.au
| Persistence and Environmental Distribution of this compound | |
| Biodegradability | Not readily biodegradable (36% degradation observed) finefrag.com |
| Environmental Half-Life | ~120 days pmarketresearch.com |
| Regulatory Classification | Persistent (P) industrialchemicals.gov.au |
| Predicted Environmental Compartment (Release to Soil) | 99.9% in Soil industrialchemicals.gov.au |
| Predicted Environmental Compartment (Release to Water) | 68.7% in Water, 31.2% in Sediment industrialchemicals.gov.au |
| Atmospheric Half-Life | ~1.2 - 1.8 hours (for acetyl cedrene) industrialchemicals.gov.au |
Mechanistic Investigations of Methyl Cedryl Ketone Interactions in Model Biological Systems
Molecular Recognition and Receptor Binding Studies of Methyl Cedryl Ketone
The initial step in the biological effect of a fragrance molecule like this compound is its interaction with receptors, particularly olfactory receptors. Research in this area combines computational modeling and in vitro experiments to elucidate the nature of this binding.
Olfactory Receptor Binding Dynamics and Specificity: Computational and In Vitro Approaches
The perception of odor begins with the binding of odorant molecules to olfactory receptors (ORs) in the nasal epithelium, which triggers a signal cascade leading to odor perception. thegoodscentscompany.com While detailed computational models predicting the specific binding dynamics of this compound to the full range of ORs are not extensively published, it has been used in olfactory research as a reference or control odorant.
In studies investigating long-term threat memory and associative plasticity in the human olfactory cortex, this compound was one of several neutral odorants used as part of an independent olfactory localizer task. nih.govbiorxiv.org In one study, it was classified as a non-agonist for a specific olfactory receptor associated with a musky scent, highlighting that its primary odor characteristics are perceived as amber and/or woody rather than musky. researchgate.net An older report suggests that a specific isomer within the commercial mixture known as acetyl cedrene (B97730) is the principal component responsible for its powerful woody and musk-ambergris aroma. dss.go.th
Ligand-Protein Interaction Profiling (Theoretical and Experimental)
Beyond olfactory receptors, understanding the broader interaction profile of this compound with other proteins is crucial. While comprehensive experimental profiling using techniques like mass spectrometry or nuclear magnetic resonance for this compound is limited in public literature, some data exists from regulatory assessments and related studies.
A patent for an odor inhibitor suggests that ketones, including this compound, may modulate cyclic AMP (cAMP) levels in cell-based assays, which is a downstream event following receptor-ligand binding. google.com Health Canada, in a draft assessment of related substances, noted an in vitro study on the analogue substance acetyl cedrene, which showed a dermal absorption rate of 11%. canada.ca The commercial availability of this compound as a biochemical reagent suggests its use in various life science research applications, though specific interaction data is often part of proprietary research. medchemexpress.commedchemexpress.com
In Vitro Cellular and Biochemical Responses to this compound Exposure (Non-Human Specific)
Investigations into the effects of this compound at the cellular level in model organisms provide insight into its potential to modulate biological pathways and functions.
Enzyme Modulation and Metabolic Pathway Perturbations in Model Organisms
Direct research on this compound's specific effects on enzyme modulation is not widely documented. However, studies on closely related compounds offer some insights. A study on cedryl acetate (B1210297), also known as acetyl cedrene, in mice fed a high-fat diet showed that its supplementation regulated the expression of genes involved in hepatic metabolism (such as Pepck, G6Pase, and Fbp1) and adipocyte metabolism (including PPARγ, C/EBPα, and FAS). researchgate.netresearchgate.net While cedryl acetate is structurally similar, these findings cannot be directly extrapolated to this compound without specific studies. A separate patent document mentions this compound in a list of fragrance ingredients while discussing assays for cellulolytic enzyme activity, but this is in the context of improving fragrance deposition in laundry applications, not the modulation of the enzyme by the ketone itself. google.com
Cellular Signaling Cascade Investigations in Research Models
Evidence for the direct impact of this compound on cellular signaling is sparse. However, research on its precursor and related molecules provides potential avenues for its mechanism. Studies on α-cedrene, a precursor to this compound, suggest it may exert effects through the Adenylate cyclase 3 (Adcy3) receptor, influencing the cAMP/PKA signaling pathway. researchgate.net Furthermore, a patent filing indicates that certain ketones, including this compound, could potentially modulate cAMP levels in cell-based assays as part of their mechanism for inhibiting the perception of other malodors. google.com Another fragrance compound, musk ketone, has been shown to activate the PI3K/Akt signaling pathway, though this action is not confirmed for this compound. medchemexpress.com
In Vitro Genetic Toxicity Research (e.g., Bacterial Reverse Mutation, Mammalian Cell Cytogenetics, Gene Mutation Assays)
A critical area of investigation for any chemical compound is its potential for genetic toxicity. This compound (referred to as acetyl cedrene in most toxicological reports) has been evaluated in a standard battery of in vitro genotoxicity tests.
The bacterial reverse mutation assay, or Ames test, is used to detect a chemical's potential to induce gene mutations. industrialchemicals.gov.au Multiple studies on acetyl cedrene have been conducted using various strains of Salmonella typhimurium and Escherichia coli. industrialchemicals.gov.aubwinz.co.nz These tests, performed both with and without metabolic activation, have consistently shown negative results, indicating that the substance does not induce point mutations in these bacterial systems. industrialchemicals.gov.aubwinz.co.nz
In addition to bacterial assays, tests on mammalian cells are used to assess chromosomal damage. Two chromosomal aberration studies conducted in Chinese hamster cells were reported as negative. bwinz.co.nz However, one study noted a positive result for sister chromatid exchange in the same cell type. bwinz.co.nz Further in vivo tests, specifically two micronucleus tests in rodents, yielded negative results, suggesting no genotoxic potential under those conditions. bwinz.co.nz
Ecotoxicological Research Models for Environmental Impact Assessment (Focus on Methodology and Mechanism)
The environmental fate and impact of this compound, a synthetic fragrance ingredient, are evaluated using a variety of ecotoxicological research models. Due to its structural similarity, data from its isomer, Acetyl Cedrene, are often used for read-across assessments to understand its potential environmental interactions. nih.gov
Aquatic Organism Exposure Studies in Research Models (e.g., Capitella sp., Daphnia, Algae)
Research into the ecotoxicological effects of this compound and its analogue, Acetyl Cedrene, on aquatic organisms focuses on understanding their impact on various trophic levels. While specific experimental data for this compound is limited, studies on Acetyl Cedrene provide valuable insights into its behavior in aquatic environments. nih.gov
Mechanism of Interaction in Sediment Dwellers: Capitella teleta
Laboratory investigations using the sediment-dwelling polychaete, Capitella teleta, have been instrumental in understanding the fate and effects of Acetyl Cedrene in benthic environments. In one study, C. teleta were exposed to sediment amended with Acetyl Cedrene. The research indicated that the worms could effectively biotransform the compound. nih.gov Although Acetyl Cedrene was detected in their fecal pellets, it was not found in their tissues, suggesting that ingested Acetyl Cedrene is bioavailable and can be metabolized by the organism. nih.gov
Another study investigated the interactions between the microbial community and C. teleta in sediment contaminated with Acetyl Cedrene. The presence of C. teleta initially accelerated the loss of Acetyl Cedrene from the sediment. ruc.dkunl.edu However, over a 16-day period, there was no significant difference in the final concentration of Acetyl Cedrene between treatments with and without the worms. unl.edu Interestingly, the survival of C. teleta was significantly reduced at a concentration of 50 μg g⁻¹ dry weight sediment, indicating a toxic effect at this level. unl.eduresearchgate.net
Toxicity to Other Aquatic Organisms
Terrestrial Invertebrate and Plant Bioaccumulation and Response Studies in Research Models
There is minimal specific ecotoxicity data available for this compound concerning soil and sediment-dwelling organisms. nih.gov General principles of bioaccumulation in terrestrial invertebrates suggest that exposure can occur through various routes depending on the organism's traits and the chemical's properties. vu.nl For organic chemicals, hydrophobicity plays a key role in their potential to bioaccumulate in the lipid-rich tissues of soil organisms like earthworms. researchgate.net However, without specific studies on this compound, its potential for bioaccumulation and any subsequent biological responses in terrestrial invertebrates remain largely uncharacterized.
Similarly, there is a lack of specific research on the bioaccumulation of this compound in terrestrial plants. The uptake and accumulation of organic chemicals in plants are complex processes influenced by the chemical's properties and the plant's physiology. researchgate.net
Assessment of Environmental Risk Quotient Methodologies in Research
The environmental risk of chemicals like this compound is often assessed using the Risk Quotient (RQ) method. This methodology compares the Predicted Environmental Concentration (PEC) of a substance with its Predicted No-Effect Concentration (PNEC). mdpi.comnih.govepa.gov An RQ value of less than 1 suggests that the chemical is unlikely to pose a high risk to the environment. industrialchemicals.gov.au
For Acetyl Cedrene, which is used as a proxy for this compound, the environmental risk has been evaluated. The PNEC for freshwater aquatic environments was derived from the measured chronic ecotoxicity endpoint for the most sensitive trophic level (invertebrates). industrialchemicals.gov.au
The calculation is as follows:
PNEC (freshwater) = Chronic NOEC (invertebrate) / Assessment Factor
PNEC = 0.087 mg/L / 10 = 0.0087 mg/L or 8.7 µg/L industrialchemicals.gov.au
The worst-case PEC for Acetyl Cedrene in Australian surface waters was estimated to be 3.06 µg/L. industrialchemicals.gov.au
The resulting Risk Quotient is:
RQ = PEC / PNEC
RQ = 3.06 µg/L / 8.7 µg/L = 0.35 industrialchemicals.gov.au
Since the RQ is less than 1, it is concluded that Acetyl Cedrene, and by extension this compound, is not expected to pose a high risk to the aquatic environment based on current estimated emissions. industrialchemicals.gov.au It is important to note that an RQ for soil and sediment compartments was not determined due to insufficient ecotoxicity and exposure data for organisms in these environments. industrialchemicals.gov.au
Computational Chemistry and Theoretical Modeling of Methyl Cedryl Ketone
Quantum Chemical Calculations for Electronic Structure and Reactivity of Methyl Cedryl Ketone
Quantum chemical calculations, based on the principles of quantum mechanics, are fundamental to predicting the intrinsic properties of a molecule. These calculations can elucidate the distribution of electrons and the energy of a molecule, which in turn determine its stability, reactivity, and spectroscopic characteristics. wavefun.com
Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying medium-sized molecules like this compound. uci.edu DFT calculates the total energy of a molecule based on its electron density, providing valuable information about its electronic structure and reactivity. uci.eduresearchgate.net
In the context of this compound research, DFT can be applied to:
Optimize Molecular Geometry: Determine the most stable three-dimensional structure of the molecule, including bond lengths and angles.
Calculate Electronic Properties: Predict key electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity.
Predict Spectroscopic Signatures: Simulate spectroscopic data, such as NMR chemical shifts, which can aid in the structural confirmation of MCK and its derivatives. nih.gov
Analyze Reactivity: The distribution of electron density and molecular electrostatic potential maps generated by DFT can identify electrophilic and nucleophilic sites, predicting how MCK might interact with other chemical species. nih.gov
Interactive Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
This table illustrates the type of data generated from DFT calculations for this compound. The values are representative examples used to demonstrate the application of the method.
| Property | Calculated Value | Unit | Significance |
| Total Energy | -775.45 | Hartree | Indicates the overall stability of the molecule. |
| HOMO Energy | -6.21 | eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -0.89 | eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 5.32 | eV | Indicates chemical reactivity and kinetic stability. A larger gap suggests higher stability. |
| Dipole Moment | 2.85 | Debye | Measures the polarity of the molecule, influencing solubility and intermolecular forces. |
Ab initio—Latin for "from the beginning"—calculations are based on first principles of quantum mechanics without using empirical parameters. While computationally more intensive than DFT, they can offer higher accuracy for certain properties. These methods are particularly useful for detailed conformational analysis.
The complex, rigid tricyclic structure of this compound, derived from cedrene (B97730), still possesses flexible components, such as the acetyl group. Ab initio calculations can be used to perform a conformational analysis by:
Mapping the Potential Energy Surface (PES): The energy of the molecule is calculated as specific bonds are rotated. This process identifies all possible stable conformations (energy minima) and the energy barriers (transition states) between them. nih.govrsc.org
Determining Relative Stabilities: By comparing the energies of different conformers, researchers can predict the most abundant conformation of MCK under given conditions. utdallas.edu For ketones with adjacent groups, steric and dipole interactions are primary factors determining conformational preferences. nih.gov For example, studies on limona ketone, another cyclic ketone, used quantum chemical calculations to explore its conformational landscape and the internal rotation of its methyl group. univ-lille.fr
Interactive Table 2: Representative Conformational Analysis Data for this compound
This table shows hypothetical relative energies for different conformers of this compound, as would be determined by ab initio calculations.
| Conformer | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) | Population at 298 K (%) |
| A (Global Minimum) | 0° | 0.00 | 75.3 |
| B | 120° | 1.20 | 14.5 |
| C | -120° | 1.25 | 10.2 |
| Transition State (A to B) | 60° | 3.50 | - |
Molecular Dynamics Simulations of this compound in Various Media
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. taylorfrancis.com This technique allows for the study of dynamic processes and the behavior of molecules in complex environments, such as solutions or in contact with biological receptors. nih.gov
The performance of a fragrance molecule like this compound is highly dependent on its behavior in a formulation, which is typically a solvent mixture. MD simulations can model:
Solvation Effects: How MCK molecules are oriented and interact with solvent molecules (e.g., ethanol (B145695) in a perfume). This affects its solubility and volatility.
Diffusion and Transport: Simulate the movement of MCK within a liquid or at an air-liquid interface, which is crucial for its diffusion and perception as a fragrance.
The woody and ambery scent of this compound arises from its interaction with specific olfactory receptors in the nose. scentspiracy.comperfumersupplyhouse.com Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand (MCK) to a receptor (an olfactory receptor protein). nih.gov
The process involves:
Receptor Modeling: Since the exact structures of many olfactory receptors are unknown, homology modeling is often used to build a 3D model based on known receptor structures.
Docking Simulation: The MCK molecule is computationally placed into the binding site of the receptor in numerous possible conformations. A scoring function then evaluates and ranks these poses based on binding affinity. nih.govresearchgate.net
Interaction Analysis: The best-ranked pose is analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between MCK and the amino acid residues of the receptor. scielo.org.za
Following docking, MD simulations can be used to assess the stability of the ligand-receptor complex over time, providing a more dynamic picture of the binding event. nih.gov
Interactive Table 3: Illustrative Ligand-Receptor Docking Results for this compound
This table presents hypothetical results from a docking study of this compound with a modeled olfactory receptor.
| Parameter | Value | Unit | Description |
| Binding Affinity (Score) | -8.5 | kcal/mol | Estimated free energy of binding; a more negative value indicates stronger binding. |
| Interacting Residues | TYR 82, PHE 104, LEU 108, TRP 255 | - | Amino acids in the receptor's binding pocket that form significant contacts with the ligand. |
| Hydrogen Bonds | 1 (with TYR 82) | Count | Specific, strong polar interactions contributing to binding affinity. |
| Hydrophobic Contacts | PHE 104, LEU 108, TRP 255 | - | Non-polar interactions crucial for the binding of a lipophilic molecule like MCK. |
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's chemical structure affect its biological activity or a specific property, such as odor. nih.gov Quantitative Structure-Activity Relationship (QSAR) modeling takes this a step further by creating mathematical models that correlate chemical structure with activity. nih.gov
For this compound, SAR and QSAR studies are invaluable for designing new analogs with potentially improved or novel fragrance profiles. The process involves:
Creating a Library of Analogs: Synthesizing or computationally designing a series of molecules with systematic variations to the MCK scaffold (e.g., modifying the acetyl group, altering the tricyclic core, or adding substituents).
Descriptor Calculation: For each analog, a set of numerical parameters (descriptors) is calculated. These can include physicochemical properties (e.g., logP), electronic properties (from DFT), and topological indices that describe molecular size, shape, and branching. researchgate.net
Model Generation: Statistical methods, such as multiple linear regression (MLR), are used to build an equation that links the descriptors to the observed activity (e.g., odor intensity or binding affinity). mdpi.com A typical QSAR model might look like: Activity = c0 + c1Descriptor1 + c2Descriptor2 + ...
Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability. rsc.org
SAR studies on related ketone herbicides have shown that the type and position of substituents are crucial for activity. researchgate.netnih.gov Similarly, for fragrance molecules, these models can guide chemists in synthesizing new compounds that are more potent, have a different scent character, or are more stable.
Descriptor Selection and Predictive Model Development for Biological and Environmental Fate
The development of predictive models for the biological and environmental fate of this compound begins with the crucial step of descriptor selection. These descriptors are numerical representations of the molecule's physicochemical and structural properties. For a compound like this compound, a variety of descriptors would be considered to build robust Quantitative Structure-Activity Relationship (QSAR) models.
Descriptor Selection:
The selection of appropriate molecular descriptors is fundamental to building accurate predictive models. ecetoc.org For this compound, these would likely include:
Physicochemical Properties: These are among the most important descriptors for environmental fate modeling. Key parameters for this compound that would be used in model development are its octanol-water partition coefficient (log K_ow), water solubility, vapor pressure, and boiling point. The high log K_ow value of this compound, for instance, is a critical descriptor indicating its lipophilic nature and tendency to partition into organic matter. industrialchemicals.gov.au
Topological Descriptors: These describe the connectivity of atoms within the molecule, providing information about its size, shape, and degree of branching.
Geometric Descriptors: These 3D descriptors characterize the spatial arrangement of the atoms in the molecule, which can be crucial for understanding its interaction with biological macromolecules.
Electronic Descriptors: These relate to the distribution of electrons in the molecule and are important for modeling reactivity, including susceptibility to degradation processes.
Predictive Model Development:
Once a set of relevant descriptors is selected, various statistical and machine learning methods can be employed to develop predictive models. nih.gov For the biological and environmental fate of this compound, these models would aim to predict endpoints such as:
Biodegradability: Given that this compound is not readily biodegradable, QSAR models could help to predict its persistence in various environmental compartments. industrialchemicals.gov.au Such models are often classification-based (predicting whether a compound is readily biodegradable or not) and can be developed using methods like decision trees or support vector machines. researchgate.net
Bioaccumulation: The moderate potential for bioaccumulation of this compound can be quantitatively predicted using its log K_ow value as a key descriptor in regression-based QSAR models. industrialchemicals.gov.au These models are essential for assessing the potential for the compound to accumulate in aquatic organisms. researchgate.net
Environmental Compartment Partitioning: Multimedia fate models, which utilize descriptors like vapor pressure, water solubility, and log K_ow, can predict the distribution of this compound in the environment. industrialchemicals.gov.au For this compound, models would likely predict its partitioning primarily to soil and water. industrialchemicals.gov.au
Physicochemical Properties of this compound for Model Development
| Property | Value | Implication for Modeling |
| Molecular Formula | C₁₇H₂₆O | Basic input for all descriptor calculations |
| Molecular Weight | 246.39 g/mol | Influences transport properties |
| Boiling Point | 272 °C | Descriptor for volatility and air-water partitioning |
| Water Solubility | Insoluble | Key descriptor for environmental distribution |
| Vapor Pressure | 2.5 hPa at 25°C | Influences volatilization from water and soil |
| log K_ow (Octanol-Water Partition Coefficient) | 5.9 (measured for acetyl cedrene) | Critical descriptor for lipophilicity, bioaccumulation potential, and soil/sediment sorption |
Data sourced from various chemical information databases. industrialchemicals.gov.auchemicalbook.comchemicalbook.com
Computational Prediction of Receptor Affinity and Environmental Partitioning Behavior
In silico methods are also instrumental in predicting how this compound interacts with biological receptors and partitions within the environment.
Computational Prediction of Receptor Affinity:
Predicting the binding affinity of a molecule to a biological receptor is a complex task that often involves molecular docking simulations. plos.org For a fragrance ingredient like this compound, predicting its affinity for olfactory receptors is of primary interest. plos.orgnih.gov The general process involves:
Receptor Modeling: As the 3D structures of most olfactory receptors are not experimentally determined, homology modeling is often used to build a theoretical model of the receptor's structure based on known structures of related proteins. nih.gov
Molecular Docking: The this compound molecule is then "docked" into the predicted binding site of the receptor model. plos.org This simulation calculates the most likely binding pose and estimates the binding energy, which is a proxy for binding affinity. plos.orgresearchgate.net
Scoring and Analysis: The results are analyzed to understand the key molecular interactions (e.g., hydrophobic interactions, hydrogen bonds) that stabilize the complex. For a lipophilic molecule like this compound, hydrophobic interactions would be expected to play a significant role in its binding to olfactory receptors.
While specific studies on the receptor affinity of this compound are not publicly available, the general methodologies are well-established for fragrance compounds and other small molecules. nih.govnih.gov
Computational Prediction of Environmental Partitioning Behavior:
The environmental partitioning of this compound can be predicted with a good degree of confidence using its physicochemical properties in established environmental fate models. researchgate.net
Soil and Sediment Partitioning: The high log K_ow of this compound strongly suggests that it will adsorb to organic matter in soil and sediment. The soil adsorption coefficient (K_oc) can be estimated from log K_ow using established QSAR equations. A high K_oc value would indicate that the compound is likely to be immobile in soil. industrialchemicals.gov.au
Air-Water Partitioning: The Henry's Law constant, which can be calculated from the vapor pressure and water solubility, governs the partitioning between air and water. For this compound, this would indicate its tendency to volatilize from water surfaces.
Multimedia Fate Modeling: Level III fugacity models are a type of multimedia environmental model that can provide a comprehensive picture of a chemical's distribution. industrialchemicals.gov.au Based on the properties of the structurally similar acetyl cedrene, such a model would predict that this compound, when released into the environment, will be found predominantly in the soil and water compartments. industrialchemicals.gov.au
Predicted Environmental Partitioning of a Structurally Similar Compound (Acetyl Cedrene)
| Environmental Compartment | Predicted Distribution (%) | Basis for Prediction |
| Soil | 47.4 | Level III fugacity model |
| Water | 36.1 | Level III fugacity model |
| Air | - | - |
| Sediment | - | - |
Data from the Australian Industrial Chemicals Introduction Scheme (AICIS) assessment of acetyl cedrene, which is expected to have similar partitioning behavior to this compound. industrialchemicals.gov.au
Emerging Research Frontiers and Future Directions in Methyl Cedryl Ketone Studies
Development of Novel and Sustainable Synthetic Methodologies and Catalysis
The synthesis of Methyl cedryl ketone and other woody-amber notes is undergoing a significant transformation, driven by the need for more efficient, selective, and environmentally friendly processes. specialchem.comcatalysis.de Traditionally, the production of this compound involves the acetylation of cedrene (B97730), a terpene derived from cedarwood oil. foreverest.netspecialchem.comcatalysis.de However, conventional methods often rely on catalysts like concentrated sulfuric or polyphosphoric acid, which can lead to environmental concerns due to waste acid drainage. google.com
A key research frontier is the development of solid super-acid catalysts as a green alternative. google.com These catalysts offer the advantages of being reusable, reducing waste, and simplifying the production process, making the synthesis more convenient and cost-effective. google.com Another innovative approach is the use of flow chemistry, which allows for improved reaction control and selectivity, as demonstrated in the synthesis of related fragrance compounds. nih.gov This technique can avoid the use of toxic catalysts, such as the lead-containing Lindlar catalyst, by offering precise control over reaction parameters. nih.gov
Furthermore, research is exploring novel catalytic systems, including the use of metal catalysts and organocatalysis, to improve the efficiency and selectivity of reactions involving terpenes like cedrene. specialchem.comnih.govresearchgate.net These advanced methods aim to reduce the number of reaction steps, increase yield, and selectively produce the desired fragrant isomers, thereby minimizing waste and enhancing the sustainability of the process. specialchem.comcatalysis.de The functionalization of terpenes is a major area of research, with the goal of adding specific chemical groups to these natural starting materials to create valuable fragrance compounds like this compound. specialchem.comcatalysis.de
Table 1: Comparison of Catalytic Methods in Fragrance Synthesis
| Catalyst Type | Traditional Method (e.g., H₂SO₄) | Emerging Method (e.g., Solid Super-acid) |
|---|---|---|
| Reusability | Low | High google.com |
| Environmental Impact | High (Waste Acid) google.com | Low google.com |
| Process Control | Standard | Improved (especially in flow chemistry) nih.gov |
| Selectivity | Can be low | High specialchem.com |
| Sustainability | Lower | Higher google.comresearchgate.net |
Advances in Ultra-Trace Analytical Techniques for this compound Profiling
The complexity of fragrances and the presence of potent odorants at very low concentrations necessitate highly sensitive and specific analytical methods. news-medical.net Gas chromatography-mass spectrometry (GC-MS) is the cornerstone technique for analyzing volatile fragrance compounds like this compound. alwsci.commn-net.com However, emerging research focuses on enhancing these methods to achieve ultra-trace detection and to unravel the intricate chemical composition of both the fragrance oil and the products in which it is used. ijpsjournal.comresearchgate.net
Advanced techniques such as multidimensional gas chromatography (MD-GC) are being employed to separate the hundreds of volatile compounds that can be present in a single fragrance. news-medical.net This is crucial as molecules with similar chemical properties can be difficult to separate using a single GC column. news-medical.net Hyphenated techniques, which combine chromatography with various detectors, are becoming more common to gain deeper insights. d-nb.info
Table 2: Key Analytical Techniques in Fragrance Analysis
| Technique | Primary Use | Key Advantage |
|---|---|---|
| GC-MS | Separation and identification of volatile compounds alwsci.com | Widely used, high sensitivity and resolution alwsci.com |
| MD-GC | Analysis of highly complex compound mixtures news-medical.net | Enhanced separation of chemically similar molecules news-medical.net |
| SPME | Extraction and concentration of trace compounds d-nb.info | Solvent-free, effective for isolating volatiles d-nb.info |
| HS-GC | Analysis of volatile compounds in a sample's headspace alwsci.com | Isolates volatile fraction from complex matrices alwsci.com |
Deepening Understanding of Environmental Cycling and Bioremediation Strategies
As with all high-volume chemical ingredients, understanding the environmental journey of this compound is a critical area of research. datainsightsmarket.com A major focus is on sustainability, particularly the development of biodegradable fragrances to prevent persistence and bioaccumulation in ecosystems. kaochemicals-eu.comkaochemicals-eu.com Research is geared towards designing fragrance molecules and delivery systems, such as microcapsules, that are non-persistent. mdpi.com
A significant challenge is accurately assessing the biodegradability of fragrance ingredients, especially when they are part of complex mixtures or encapsulated. oup.com Standard tests may not be suitable for encapsulated fragrances, as the shell material and the fragrance core can interfere with results. oup.com Therefore, a key research goal is to develop and refine analytical methods to test the biodegradability of the isolated polymer shells used in encapsulation. mdpi.comoup.com The industry is moving towards creating fragrances using only readily biodegradable raw materials, which requires extensive databases and integrated systems to guide perfumers during the creative process. kaochemicals-eu.comkaochemicals-eu.com
Advanced analytical methods are also crucial for monitoring the presence of fragrance materials at trace levels in environmental compartments like water. researchgate.net Studies tracking compounds like salicylates in wastewater treatment plants show that while removal rates can be high, residues can still be detected, highlighting the need for ongoing monitoring and the development of more completely biodegradable alternatives. researchgate.net
Elucidation of Complex Molecular Recognition Mechanisms at Olfactory Receptors
The perception of woody scents like this compound is a complex process that begins with the interaction between the odorant molecule and olfactory receptors (ORs) in the nose. nih.govmerveperfumes.usodosbeauty.com A major frontier in olfactory science is deciphering the precise mechanisms of this molecular recognition. nih.govspringernature.com It is understood that a "combinatorial receptor code" is at play, where a single odorant can activate multiple receptors, and a single receptor can be activated by multiple odorants. nih.gov
Computational modeling and molecular dynamics simulations have become indispensable tools in this field. nih.govspringernature.comnih.gov Researchers create 3D models of olfactory receptors to simulate how odorant molecules like this compound bind to them. nih.govspringernature.com These models help generate hypotheses about which amino acids in the receptor are critical for binding and how the receptor is activated. nih.gov Studies suggest that the binding pockets of ORs are often smaller but more flexible than those of other G-protein-coupled receptors. nih.gov
This research is not just academic; it aims to build a predictive framework that links a molecule's chemical structure to its perceived scent. springernature.com Understanding these complex interactions at a molecular level could explain phenomena like why different isomers of a compound have distinct scents and could lead to the rational design of new fragrance molecules with specific desired odor profiles. nih.gov However, the complexity of these interactions, including competitive binding where multiple molecules compete for the same receptor site, presents a significant challenge. pnas.org
Application of Artificial Intelligence and Machine Learning in this compound Research
Beyond formulation, AI is being used for:
Novelty and Creativity : Identifying unexpected ingredient pairings that a human perfumer might not have considered. chemicalbull.com
Sustainability : Analyzing the environmental impact of ingredients and suggesting greener alternatives, thus reducing a fragrance's carbon footprint. trackmind.comtilleydistribution.com
Personalization : Developing bespoke scents tailored to an individual's preferences by analyzing personal data. chemicalbull.comtilleydistribution.com
Supply Chain Management : Predicting raw material needs and identifying potential shortages by analyzing global trends. trackmind.com
Identification of Critical Knowledge Gaps and Opportunities for Interdisciplinary Collaboration
Despite significant progress, critical knowledge gaps remain in the science of fragrances, including this compound. A primary area needing more research is the full understanding of how fragrance mixtures behave, as most real-world exposure is to complex blends rather than single ingredients. europa.eu There is a scarcity of data on human exposure levels from various product types and a need for more clinical data on fragrance allergies to better protect consumers. europa.eu
Addressing these gaps requires a profoundly interdisciplinary approach. syr.edu The future of fragrance research lies in the collaboration between diverse scientific teams, including:
Chemists : To develop sustainable synthesis and advanced analytical techniques. nih.govresearchgate.net
Biologists and Toxicologists : To study environmental fate, biodegradation, and the biological mechanisms of scent perception and potential allergies. europa.euresearchgate.net
Neuroscientists and Psychophysicists : To unravel the links between olfactory receptor activation, brain processing, and the perception and emotional response to scents. nih.govoist.jpnih.gov
Data Scientists and AI Experts : To build predictive models for scent creation, preference, and safety assessment. chemicalbull.comtrackmind.com
Such collaborations are essential for fostering innovation, from creating new scent molecules to understanding the intricate language of olfaction. syr.edunih.gov By integrating knowledge from these varied fields, researchers can tackle the broader and more complex questions facing the fragrance industry, ensuring that compounds like this compound are used in ways that are creative, effective, and safe for both people and the planet. europa.eusyr.edu
Specialized Research Applications and Material Science Integration of Methyl Cedryl Ketone
Microencapsulation Research for Controlled Release Systems
Microencapsulation has emerged as a key technology for the protection and controlled delivery of volatile compounds like methyl cedryl ketone. This process involves enclosing the fragrance oil within a protective polymeric shell, which can be engineered to release its core contents in response to specific triggers such as friction, heat, or diffusion over time. stockfragrance.cominstaquim.com
Polymer Chemistry and Material Selection for Microcapsule Shells
The selection of the shell material is a critical factor that dictates the physical and chemical properties of the microcapsules, including their stability, permeability, and release mechanism. For the encapsulation of lipophilic substances such as this compound, polymers formed through interfacial polymerization are frequently employed. researchgate.net
Research has specifically identified polyurethane-urea (PUU) as a suitable shell material for the microencapsulation of this compound. researchgate.netscilit.com This is often achieved through an interfacial polymerization process. researchgate.net In a typical synthesis, a di- or polyisocyanate is dissolved in the oil phase (containing this compound), which is then emulsified in an aqueous solution. The addition of a polyamine or a diol/polyol to the aqueous phase initiates polymerization at the oil-water interface, forming a solid PUU shell around the fragrance droplets. google.com
A study by Coşkun Mertgenç and colleagues involved the use of polyurethane-urea with varying molar ratios of isocyanate, polyethylene (B3416737) glycol (PEG-400), and polyamine to form the microcapsule shell. researchgate.netresearchgate.net The reaction was conducted at 80°C for 240 minutes, indicating that the thermal stability of this compound is sufficient for this encapsulation process. researchgate.net
Furthermore, patents related to biodegradable microcapsules for perfumes also list this compound as a potential core material. These patents describe the use of aliphatic polyisocyanates, amino acids (like lysine (B10760008) and histidine), and hydroxyl group donors (such as glycerol) to create biodegradable polyurea/polyurethane shells. google.com The goal is to achieve a balance between biodegradability, stability, and performance in consumer products. justia.comgoogle.com The selection of these components allows for the formation of a crosslinked polymer network that provides a prolonged and slow release of the encapsulated fragrance.
The table below summarizes polymer systems investigated for the microencapsulation of fragrances, including this compound.
| Shell Material | Monomers/Components | Encapsulation Method | Core Material Example | Reference |
| Polyurethane-Urea (PUU) | Isocyanate, Polyethylene Glycol (PEG-400), Polyamine | Interfacial Polymerization | This compound | researchgate.netresearchgate.net |
| Biodegradable Polyurea/Polyurethane | Aliphatic Polyisocyanates, Amino Acids (e.g., Lysine, Histidine), Glycerol | Interfacial Polymerization | Perfumes (including this compound) | google.com |
| Melamine-Formaldehyde | Melamine, Formaldehyde | In-situ Polymerization | Various Fragrances | tandfonline.com |
| Polyurea | Polyisocyanate, Polyamine | Interfacial Polymerization | Perfumes | researchgate.net |
Characterization of Encapsulation Efficiency and Release Kinetics
The effectiveness of microencapsulation is quantified by two key parameters: encapsulation efficiency and the kinetics of fragrance release.
Encapsulation Efficiency (EE) refers to the percentage of the active material (this compound) that is successfully entrapped within the microcapsules relative to the initial amount used. Research on polyurethane-urea microcapsules containing this compound has reported encapsulation yields ranging from 65.66% to 73.56%. researchgate.net Factors influencing EE include the core-to-shell ratio, with efficiency generally decreasing as this ratio increases. researchgate.net
Release Kinetics describe the rate and mechanism by which the encapsulated fragrance is released from the microcapsule. The release is often triggered by mechanical friction, which ruptures the shell, making this system ideal for applications like textiles where movement releases the scent. instaquim.comstppgroup.com The release can also occur through slow diffusion through the capsule wall. instaquim.com
The release of this compound from polyurethane-urea microcapsules has been studied by monitoring the loss of the active substance over time. In one study, the loss at 20°C over 60 days was found to be a mere 5.5%, demonstrating the excellent retention and controlled release properties of the PUU shell. researchgate.net The release rate can be tailored by modifying the composition and cross-linking density of the polymer shell. For instance, using high molecular weight lignin (B12514952) in polyurea capsules has been shown to result in a slower, more sustained release. researchgate.net
The following table illustrates a hypothetical release profile of microencapsulated this compound from a fabric over time and with washing, based on typical data for similar systems. tandfonline.com
| Time / Event | Fragrance Release (%) | Remaining Fragrance (%) |
| Initial (Post-Application) | 0 | 100 |
| After 24 hours (no friction) | 5 | 95 |
| After 1 week (gentle use) | 20 | 80 |
| After 1 wash cycle | 45 | 55 |
| After 5 wash cycles | 80 | 20 |
| After 10 wash cycles | 95 | 5 |
This table is for illustrative purposes and based on generalized findings for fragrance microcapsules on textiles.
Durability and Degradation Studies of Microencapsulated this compound
The durability of microcapsules is crucial for their performance in consumer products, especially those subjected to washing and wear. Studies on this compound encapsulated in polyurethane-urea and applied to various fabrics (cotton, polyester (B1180765), silk) have shown stability for up to four wash cycles. researchgate.net The adhesion of the microcapsules to the textile fibers, often facilitated by a binder, plays a significant role in this durability. researchgate.net
The thermal stability of the microcapsules is another critical aspect. Thermogravimetric analysis (TGA) is a common technique used to study the thermal degradation of both the core and shell materials. researchgate.netresearchgate.net The thermal decomposition of polyurea and polyurethane-urea polymers typically occurs in distinct steps. The first, lower-temperature degradation step is often associated with the breakdown of the hard segments (urethane and urea (B33335) linkages), while the second, higher-temperature step corresponds to the degradation of the soft segments (e.g., polyether or polyester chains). researchgate.netmarquette.edu For example, the degradation of the hard segments in some polyurea systems begins around 300°C. marquette.edu Research on polyurethane-urea microcapsules specifically has shown that the degradation of the shell can be investigated at high temperatures to determine its operational limits. researchgate.net
The table below summarizes the typical thermal degradation stages for polyurethane-urea polymers, which would constitute the shell of the microcapsules.
| Degradation Stage | Temperature Range (°C) | Associated Event | Reference |
| Stage 1 | ~250 - 350 | Degradation of hard segments (urethane/urea linkages) | researchgate.netmarquette.edu |
| Stage 2 | ~350 - 450 | Degradation of soft segments (e.g., polyol chains) | researchgate.net |
| Stage 3 | > 450 | Scission and decomposition of remaining polymer backbone | researchgate.net |
Note: The exact temperatures can vary significantly based on the specific monomer composition and structure of the polymer.
Integration into Advanced Material Systems for Research Purposes (e.g., Biosensors, Functional Coatings)
While the primary research focus for this compound has been on fragrance delivery, the principles of its encapsulation could extend to more advanced material systems. However, based on the available scientific literature, the direct integration of this compound into platforms like biosensors or specialized functional coatings is not a well-documented area of research.
Functional coatings are designed to provide specific properties beyond simple protection or decoration, such as being self-cleaning, antimicrobial, or catalytic. justia.com In theory, microcapsules containing this compound could be incorporated into a coating matrix. The release of the fragrance could then serve as an indicator of the coating's integrity or be part of a multi-functional system where the fragrance release is coupled with another active agent. The stability and controlled-release properties demonstrated in textile applications suggest potential viability in such systems.
The field of biosensors relies on the detection of specific biological or chemical changes. While there is no current research linking this compound to biosensor applications, one could speculate on future possibilities. For instance, a biosensor could be designed to trigger the rupture of a microcapsule shell, releasing this compound as a detectable olfactory signal upon the presence of a target analyte. This remains a hypothetical application pending further research into the functionalization of microcapsule shells for specific molecular recognition.
Q & A
Q. What are the standard experimental protocols for synthesizing and characterizing methyl cedryl ketone in laboratory settings?
To synthesize this compound, researchers typically employ acetylation reactions using cedrol and acetylating agents (e.g., acetic anhydride) under acidic catalysis. Key steps include:
Q. How can researchers determine the stability and reactivity of this compound under varying experimental conditions?
Stability studies should focus on:
- Thermal stability : Differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Photostability : Accelerated UV exposure tests (e.g., 300–400 nm) with HPLC monitoring for degradation products .
- Chemical reactivity : Reaction with nucleophiles (e.g., hydrazines) to assess ketone reactivity, as outlined in carbonyl derivative protocols .
Q. What spectroscopic techniques are most effective for distinguishing this compound from structurally similar ketones?
- High-resolution mass spectrometry (HRMS) : To confirm molecular formula (C₁₇H₂₈O, [M+H]⁺ = 249.2224).
- ¹³C NMR : Unique chemical shifts for the cedrane skeleton (~25–35 ppm for methyl groups) and ketone carbonyl (~210 ppm) .
- X-ray crystallography : For unambiguous structural confirmation, though limited by crystal growth challenges .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Systematic review methodology : Apply PRISMA guidelines to aggregate data from peer-reviewed studies, focusing on experimental variables (e.g., purity, solvent systems) .
- Meta-analysis : Use random-effects models to account for heterogeneity in cytotoxicity assays (e.g., IC₅₀ values) .
- Sensitivity analysis : Test hypotheses about confounding factors (e.g., solvent toxicity in cell-based assays) .
Q. What advanced analytical strategies are recommended for detecting this compound degradation products in complex matrices (e.g., perfumery formulations)?
Q. How can computational modeling enhance the understanding of this compound’s interactions in olfactory receptor studies?
- Molecular docking : Simulate binding affinities with odorant receptors (e.g., OR1A1) using software like AutoDock Vina .
- Molecular dynamics (MD) simulations : Analyze conformational stability of receptor-ligand complexes over nanosecond timescales .
- QSAR models : Corrogate structural features (e.g., ketone position, steric bulk) with odor thresholds .
Q. What methodological challenges arise when studying this compound’s environmental fate, and how can they be addressed?
- Biodegradation assays : Use OECD 301B guidelines to assess aerobic degradation in activated sludge, with GC-MS monitoring .
- Ecotoxicity testing : Combine Daphnia magna acute toxicity tests with chemical fate modeling (e.g., EPI Suite) to predict environmental persistence .
- Analytical interference : Address matrix effects in soil/water samples using solid-phase microextraction (SPME) .
Methodological Guidance Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
